3-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}[(FURAN-2-YL)METHYL]CARBAMOYL)PROPANOIC ACID
Overview
Description
3-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}[(FURAN-2-YL)METHYL]CARBAMOYL)PROPANOIC ACID is a complex organic compound that features a pyrrole ring, a furan ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}[(FURAN-2-YL)METHYL]CARBAMOYL)PROPANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole and furan intermediates, which are then coupled through a series of reactions including esterification, amidation, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}[(FURAN-2-YL)METHYL]CARBAMOYL)PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols and amines.
Scientific Research Applications
3-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}[(FURAN-2-YL)METHYL]CARBAMOYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}[(FURAN-2-YL)METHYL]CARBAMOYL)PROPANOIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and furan derivatives, such as:
- 2-Furanpropanoic acid
- 5-Ethoxycarbonyl-2,4-dimethyl-1H-pyrrole
Properties
IUPAC Name |
4-[(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)methyl-(furan-2-ylmethyl)amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-4-26-19(25)18-12(2)15(13(3)20-18)11-21(10-14-6-5-9-27-14)16(22)7-8-17(23)24/h5-6,9,20H,4,7-8,10-11H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWGSEIOSVMLSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(CC2=CC=CO2)C(=O)CCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.